2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound is a thieno[2,3-d]pyrimidin-4-one derivative characterized by three key substituents:
- 2H-1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioavailability in drug-like molecules .
- 5-Methylfuran-2-yl group: A heterocyclic moiety contributing to π-π stacking interactions and solubility modulation .
- Prop-2-en-1-yl (allyl) group: A reactive substituent that may participate in covalent binding or serve as a synthetic handle for further derivatization .
The fused thienopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c1-3-8-25-22(27)20-15(17-6-4-13(2)30-17)10-31-21(20)24-23(25)32-11-16(26)14-5-7-18-19(9-14)29-12-28-18/h3-7,9-10H,1,8,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTXTPNBIJPYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 2H-1,3-benzodioxol-5-yl group in the target compound may confer selectivity toward kinases with hydrophobic binding pockets (e.g., CDK or MAPK families) .
- Fluorophenyl analogs (e.g., ) exhibit higher logP values (predicted: ~3.5) compared to the target compound (predicted logP: ~2.8), suggesting differences in membrane permeability.
Synthetic Accessibility :
- Allyl and sulfanyl substituents are commonly introduced via nucleophilic substitution or Michael addition reactions, as demonstrated in protocols for related pyrimidines .
- The 5-methylfuran-2-yl group is typically incorporated via Suzuki-Miyaura coupling, leveraging boronic acid intermediates .
Physicochemical Properties :
- The target compound’s polar surface area (PSA) is estimated at ~90 Ų, indicating moderate solubility, while analogs with methoxyethyl groups (e.g., ) show higher PSA (~110 Ų) due to increased hydrogen-bonding capacity.
- Thermal stability data for similar compounds (e.g., decomposition points ~200–250°C) suggest suitability for solid-phase synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
